[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Overview
Description
[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-(2-methoxyphenyl) group and a 3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring. This can be achieved by reacting 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-chlorophenyl isoxazole.
Formation of the Piperazine Ring: The next step involves the formation of the piperazine ring. This can be done by reacting 2-methoxyaniline with ethylene glycol in the presence of a catalyst such as sulfuric acid to form 4-(2-methoxyphenyl)piperazine.
Coupling Reaction: The final step involves coupling the two intermediates. This can be achieved by reacting 4-chlorophenyl isoxazole with 4-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and the development of new drugs
Medicine: The compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-27-19-5-3-2-4-18(19)24-10-12-25(13-11-24)21(26)20-14-17(23-28-20)15-6-8-16(22)9-7-15/h2-9,20H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVLOKKASOLABO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=NO3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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